N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide features a hybrid scaffold combining a 2,3-dihydro-1,4-benzodioxin moiety, a pyrazolo-triazinone core, and a naphthalene substituent.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c31-24(27-17-8-9-22-23(12-17)34-11-10-33-22)14-29-25(32)21-13-20(28-30(21)15-26-29)19-7-3-5-16-4-1-2-6-18(16)19/h1-9,12,15,20-21,28H,10-11,13-14H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHOMRKSYHTNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses.
Structural Overview
The compound features a benzodioxin moiety connected to a pyrazolo[1,5-d][1,2,4]triazin structure. This combination is hypothesized to enhance its interaction with biological targets, potentially leading to significant pharmacological effects.
| Property | Details |
|---|---|
| Molecular Weight | 453.4 g/mol |
| Key Structural Features | Benzodioxin and pyrazolo[1,5-d][1,2,4]triazin moieties |
| Potential Applications | Neurodegenerative diseases and metabolic disorders |
The primary biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide are believed to involve the inhibition of specific enzymes that play crucial roles in various pathological conditions. Notably:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterase enzymes (both acetylcholinesterase and butyrylcholinesterase), which are critical in the regulation of neurotransmitter levels in the central nervous system. Inhibition of these enzymes can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Antidiabetic Activity : Preliminary studies indicate that compounds with similar structural features can inhibit α-glucosidase activity. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide may also possess antidiabetic properties by modulating carbohydrate metabolism .
Case Studies and Experimental Results
Several studies have explored the biological activity of related compounds or derivatives:
- Cholinesterase Inhibition : A related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase and 157.31 µM against acetylcholinesterase . These findings suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide may exhibit comparable or enhanced inhibitory activities.
Comparaison Avec Des Composés Similaires
Core Heterocyclic Variations
The target compound’s pyrazolo[1,5-d][1,2,4]triazin-4-one core distinguishes it from analogs such as pyrazolo[1,5-a]pyrazine derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, ChemSpider ID: 941876-82-0) . The triazinone ring introduces additional hydrogen-bonding sites (C=O and NH groups), which may enhance interactions with biological targets compared to pyrazine-based analogs.
Substituent Effects
- Naphthalen-1-yl vs. Aryl Groups :
The naphthalene substituent in the target compound contrasts with the 3,4-dimethoxyphenyl group in and 4-chlorophenylsulfonyl moieties in antimicrobial agents . Naphthalene’s extended π-system may improve stacking interactions in enzyme binding pockets, while electron-withdrawing groups (e.g., nitro in 6b-c ) enhance electrophilicity and reactivity. - Benzodioxin-Acamide Linkage :
The N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone is conserved across multiple analogs (e.g., anti-inflammatory 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , comparable to Ibuprofen ). This subunit is critical for solubility and metabolic stability.
Spectral Data Comparison
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 6.5–8.5 ppm for naphthalene and benzodioxin), pyrazolo-triazine NH (δ 10–12 ppm), and acetamide carbonyl (δ 165–170 ppm). Integration ratios confirm substituent positions .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and triazinone moieties) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 487.18) and fragmentation patterns to confirm the core structure .
What strategies mitigate impurities during synthesis, and how are they characterized?
Q. Advanced Research Focus
- Byproduct Analysis : Use HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradient) to monitor unreacted intermediates or dimerization products .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound. Purity ≥95% is confirmed via HPLC retention time alignment and 1H NMR integration .
- Contaminant Identification : LC-MS/MS detects trace impurities (e.g., dehalogenated byproducts or oxidized intermediates) .
How can computational methods improve reaction design for this compound?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition state analysis for coupling steps) using Gaussian or ORCA software .
- Machine Learning : Train models on existing pyrazolo-triazine syntheses to predict optimal solvents, temperatures, and catalyst systems .
- Virtual Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize bioactivity assays .
What in vitro assays are suitable for evaluating its biological activity?
Q. Basic Research Focus
- Kinase Inhibition : Screen against a panel of serine/threonine kinases (IC50 determination via ADP-Glo™ assays) .
- Antioxidant Potential : Use DPPH radical scavenging assays (λ = 517 nm) and compare to ascorbic acid controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .
How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Data Validation : Re-optimize docking parameters (e.g., grid box size, flexibility of binding sites) and cross-validate with molecular dynamics simulations (e.g., GROMACS) .
- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed DMSO concentrations, triplicate measurements) to rule out variability .
- Structural Analog Comparison : Synthesize derivatives with modified substituents to isolate structure-activity relationships (SAR) .
What reactor design considerations enhance scalability for this compound’s synthesis?
Q. Advanced Research Focus
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) using microreactors .
- Membrane Separation : Purify intermediates via nanofiltration to remove catalysts or salts .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
What safety protocols are critical when handling intermediates like isothiocyanates or hydrazine derivatives?
Q. Basic Research Focus
- Hazard Mitigation : Use fume hoods for volatile reagents (e.g., hydrazine hydrate) and avoid skin contact with isothiocyanates .
- Waste Management : Neutralize acidic/basic waste streams before disposal (e.g., NaOH for HCl byproducts) .
- Emergency Procedures : Maintain spill kits and eyewash stations in labs synthesizing reactive intermediates .
How can researchers investigate the antioxidant mechanism of this compound?
Q. Advanced Research Focus
- ROS Scavenging : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) inhibition .
- Enzymatic Assays : Measure superoxide dismutase (SOD) or catalase-like activity via xanthine oxidase inhibition .
- Electron Paramagnetic Resonance (EPR) : Detect radical quenching efficiency using spin traps like TEMPO .
What software tools are recommended for managing spectroscopic and bioactivity data?
Q. Advanced Research Focus
- Spectroscopic Analysis : MestReNova for NMR peak integration; MassHunter for MS data processing .
- Bioactivity Databases : Use KNIME or Pipeline Pilot to correlate IC50 values with structural descriptors .
- Data Security : Encrypt sensitive data with AES-256 protocols and store in LIMS (Laboratory Information Management Systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
